![molecular formula C7H10F2O B6351355 cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro- CAS No. 1494673-39-0](/img/structure/B6351355.png)

cis-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

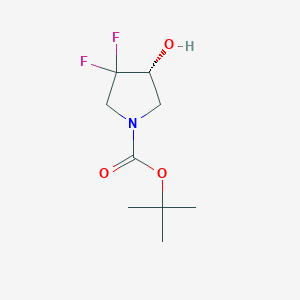

“[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol” is a chemical compound with the CAS Number: 1099656-48-0 . It has a molecular weight of 134.13 and its IUPAC name is (1R,3r,5S)-6,6-difluorobicyclo [3.1.0]hexan-3-ol . The compound appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3-,4+,5- . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Biofuels from Higher Alcohols

Biofuels have emerged as a significant area of research, particularly in the quest for sustainable and cleaner energy sources. Higher alcohols, ranging from 3-carbon propanol to 20-carbon phytol, have garnered attention due to their potential as second/third-generation biofuels. These alcohols can be produced from various biomass feedstocks using modern fermentation processes. The research indicates that higher alcohols, including those derived from methanol, can reduce carcinogenic particulate emissions prevalent in diesel engines. They also enhance air/fuel mixing, thereby potentially replacing fossil diesel to enable cleaner combustion in compression-ignition engines (Kumar & Saravanan, 2016).

Hydrogen Production from Methanol

Methanol serves as an efficient hydrogen carrier, enabling the production of high-purity hydrogen, which is vital for various energy applications. This review highlights the advancements in methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition for hydrogen production. The development of copper-based and other novel catalysts, along with reactor technologies such as porous copper fiber sintered-felt and monolith structures, plays a crucial role in enhancing the efficiency of hydrogen production processes (García et al., 2021).

Methanol Synthesis and Usage

Methanol synthesis, particularly through the liquid-phase process, is a critical area of research due to its application in various industries, including fuel and petrochemicals. This comprehensive review discusses the catalysts, mechanisms, kinetics, and modeling related to methanol synthesis, emphasizing its role as a peaking fuel in coal gasification combined cycle power stations and its potential as a clean-burning fuel for various applications (Cybulski, 1994).

Methanol Crossover in Fuel Cells

The methanol crossover in direct methanol fuel cells (DMFCs) represents a significant limitation that needs to be addressed to enhance their efficiency and viability. This review provides insights into the influence of methanol crossover on DMFC performance and the efforts to develop more impermeable polymer electrolytes, which are crucial for the advancement of fuel cell technologies (Heinzel & Barragán, 1999).

Safety and Hazards

Properties

IUPAC Name |

[(1S,5R)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2/t4?,5-,6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXQVPDESHEQME-GOHHTPAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1C2(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2(F)F)CC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[N,N-bis(trimethylsilyl)amide]neodymium(III)](/img/structure/B6351307.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinium chloride](/img/structure/B6351312.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)